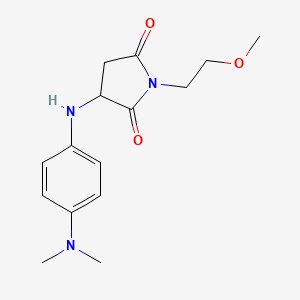
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione, also known as DMAPA, is a synthetic compound used in scientific research. It is a pyrrolidine derivative that has been found to have various biochemical and physiological effects. DMAPA has been studied extensively due to its potential applications in the field of medicine and drug development.
Applications De Recherche Scientifique
Synthesis and Characterization of Heterocyclic Compounds
Researchers have explored the reactivity of compounds similar to 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione in the synthesis of polyfunctional fused heterocyclic compounds. For instance, 2-Dimethylaminomethylene and 2-ethoxymethylene-1,3-indendione have reacted with heterocyclic amines, leading to the formation of various substitution products, which upon further reactions, yield complex heterocyclic structures. These studies are fundamental in expanding the chemical libraries of heterocyclic compounds with potential biological activities (Hassaneen et al., 2003).
Electrochemical Behavior Studies
Investigations into the electrochemical behavior of similar compounds in protic mediums have been conducted. These studies offer insights into the reduction and oxidation processes that such compounds undergo, providing a basis for understanding their potential applications in electronic and photonic devices (David et al., 1995).
Acylation and Synthesis of Tetramic Acids
The acylation of pyrrolidine-2,4-diones, leading to the synthesis of 3-acyltetramic acids, showcases another area of application. Through specific chemical reactions, researchers have developed methods for modifying the structure of pyrrolidine-2,5-dione derivatives, which could have implications in the synthesis of novel compounds with medicinal properties (Jones et al., 1990).
Optoelectronic and Charge Transport Studies
Studies on the optoelectronic and charge transport properties of Pechmann dyes, derived from similar compounds, have shown potential applications in organic light-emitting diodes (OLEDs). These investigations into the structural, optoelectronic, and charge transport properties could pave the way for the development of more efficient materials for OLED technology (Wazzan & Irfan, 2019).
Synthesis of Enantiomeric Pyrrolidines
The synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines of C2-symmetry from dimethyl rac-2,5-dibromoadipate illustrates another application in the field of stereochemistry and drug development. These synthetic methodologies contribute to the creation of optically active compounds, which are crucial in the pharmaceutical industry (Yamamoto et al., 1993).
Propriétés
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-(2-methoxyethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-17(2)12-6-4-11(5-7-12)16-13-10-14(19)18(15(13)20)8-9-21-3/h4-7,13,16H,8-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZPTZRWIWTLMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

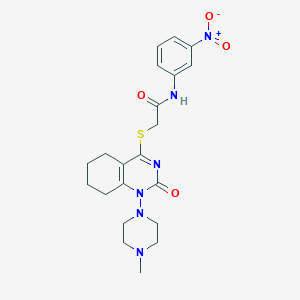
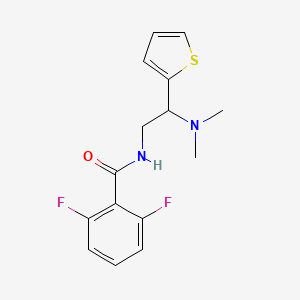
![5-tert-butyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2365766.png)
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2365768.png)
![4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2365769.png)
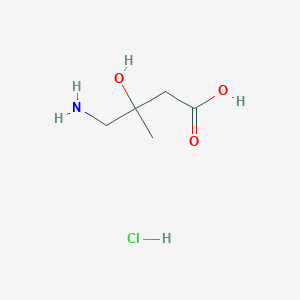
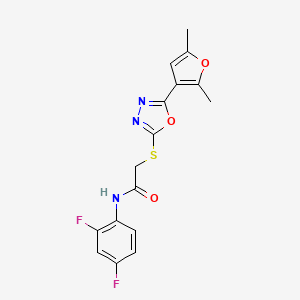
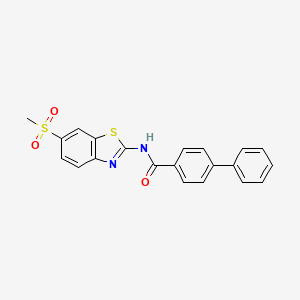
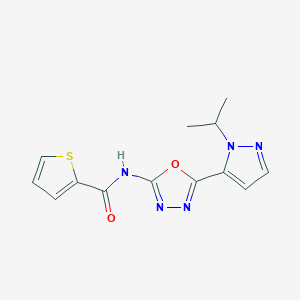

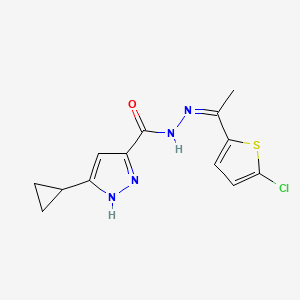
![5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2365783.png)
![4-methyl-N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2365784.png)
